2-Bromo-4-(bromomethyl)thiazole
Overview
Description
“2-Bromo-4-(bromomethyl)thiazole” is a chemical compound with the molecular formula C4H3Br2NS . It’s a derivative of thiazole, a class of compounds that contain sulfur and nitrogen .
Synthesis Analysis
Thiazoles are synthesized through various methods. The solvent, temperature, and the molar ratio of the reactants may all play a critical role in the reaction pathway . For instance, thiazolines and thiazoles are synthesized using a cascade protocol, which involves mild reaction conditions and readily available substrates .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of bromine, sulfur, and nitrogen atoms. The thiazole ring can have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a boiling point of 271.3±15.0 °C, a density of 2.180±0.06 g/cm3, and a molecular weight of 256.95 . It also has a refractive index n20/D of 1.572 and a density of 1.654 g/mL at 25 °C .Scientific Research Applications
Generation and Trapping of Thiazole Derivatives
- Application in Cycloadditions : 4-(Bromomethyl)-5-(dibromomethyl)thiazole was used to generate thiazole o-quinodimethane, which was trapped with dienophiles, leading to the formation of 6-substituted-4,5-dihydrobenzothiazoles and anthra[2,3-b]thiazole-4,5-diones. This method demonstrated regioselective cycloadditions with naphthoquinones (Al Hariri et al., 1997).
Novel Heterocyclic Systems Synthesis
- Development of Biologically Active Heterocyclic Systems : 2-(Bromomethyl)-1,3-thiaselenole's regioselective reactions with 1-methyl-1H-imidazol-2-thiol led to the development of novel heterocyclic systems involving C–S and C–N bond formation, accompanied by rearrangements of the starting heterocycles (Amosova et al., 2018).
Synthesis and Functionalization of Thiazole Derivatives
- Selective Synthesis of Functionalized Derivatives : The reaction of 2-alkylidene-5-methylidene-1,3-thiazolidin-2-ylidenes with N-bromosuccinimide formed 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazoles, used for the selective synthesis of 5-methyl-functionalized derivatives (Litvinchuk et al., 2018).
Domino Synthesis of Thiazolo-Fused Heterocycles
- Development of Fluorescent Heterocycles : Novel 2-(het)aryl-substituted thiazolo-fused heterocycles were synthesized, displaying yellow-green to green fluorescence. This involved treatment of (het)aryldithioesters with cyanamide, followed by S-alkylation-intramolecular condensations (Kumar & Ila, 2022).
Thiazoles in Antioxidant and Anticancer Activities
- Biological Evaluation : Imidazo (2, 1-b) Thiazole derivatives were synthesized and evaluated for their antioxidant and anticancer activities. Some derivatives showed significant activity against kidney cancer in an MTT assay (Hussein & Al-lami, 2022).
Safety and Hazards
Future Directions
Thiazoles, including “2-Bromo-4-(bromomethyl)thiazole”, have boundaryless biological activities, making them a promising area for future research. Substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent . Therefore, future directions may include the design and structure–activity relationship of bioactive molecules .
Mechanism of Action
Target of Action
2-Bromo-4-(bromomethyl)thiazole is a derivative of the thiazole group . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs . The primary targets of these compounds are often microbial cells or cancer cells .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, often disrupting essential biological processes . For example, some thiazole derivatives can inhibit the synthesis of essential proteins in microbial cells, leading to cell death .
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways. For instance, they can interfere with the synthesis of essential biomolecules, disrupt cellular metabolism, or induce oxidative stress . The downstream effects of these disruptions can include cell death, inhibition of cell growth, or other cytotoxic effects .
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability .
Result of Action
The result of the action of this compound would depend on its specific targets and mode of action. Given the known activities of other thiazole derivatives, potential effects could include antimicrobial, antifungal, or antineoplastic activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be used in a well-ventilated area and avoid contact with moisture . Moreover, the compound’s activity could potentially be affected by factors such as pH, temperature, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives are known to have diverse biological activities . They can interact with various enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions
Cellular Effects
Thiazole derivatives can have diverse effects on cells, potentially influencing cell function, cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
2-bromo-4-(bromomethyl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Br2NS/c5-1-3-2-8-4(6)7-3/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUHOIJJZAGFNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)Br)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Br2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693364 | |
Record name | 2-Bromo-4-(bromomethyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180597-85-7 | |
Record name | 2-Bromo-4-(bromomethyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-4-(bromomethyl)-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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